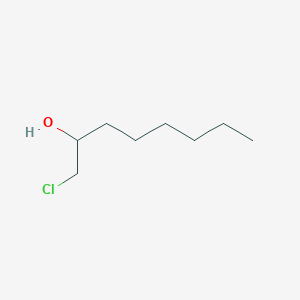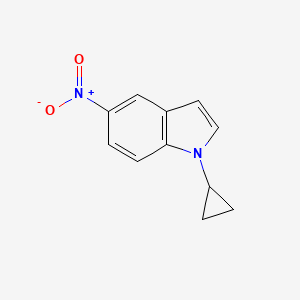
1-Chloro-2-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-octanol is an organic compound with the molecular formula C8H17ClO It is a chlorinated alcohol, specifically a halohydrin, which contains both a hydroxyl group (-OH) and a chlorine atom attached to adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-octanol can be synthesized through several methods. One common approach involves the reaction of 1,2-octanediol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Another method involves the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol, and the hydrolysis is carried out using lipases from Candida antarctica or Rhizomucor miehei .
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of biocatalysts and ionic liquids has gained attention as a greener alternative to traditional chemical methods, offering higher selectivity and reduced environmental impact .
化学反応の分析
Types of Reactions
1-Chloro-2-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form 2-octanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-octanediol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-octanone or 2-octanal.
Reduction: Formation of 2-octanol.
Substitution: Formation of 1,2-octanediol.
科学的研究の応用
1-Chloro-2-octanol has several applications in scientific research:
作用機序
The mechanism of action of 1-chloro-2-octanol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions enable this compound to act as a versatile intermediate in various chemical processes .
特性
分子式 |
C8H17ClO |
|---|---|
分子量 |
164.67 g/mol |
IUPAC名 |
1-chlorooctan-2-ol |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
InChIキー |
XUJYYGPRWZWHLT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)




![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
![(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)


